1-[3-(2,5-Difluorobenzoyl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one
Overview
Description
1-[3-(2,5-Difluorobenzoyl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a difluorobenzoyl group and a thiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,5-Difluorobenzoyl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one typically involves multiple steps, starting with the preparation of the piperidine and thiazole intermediates. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 2,5-difluorobenzoyl chloride and the piperidine intermediate.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving 4-methylthiazole and an appropriate aldehyde or ketone.
Final Coupling Reaction: The piperidine and thiazole intermediates are coupled through a nucleophilic substitution reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,5-Difluorobenzoyl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-[3-(2,5-Difluorobenzoyl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2,5-Difluorobenzoyl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2,5-Dichlorobenzoyl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one
- 1-[3-(2,5-Difluorobenzoyl)piperidin-1-yl]-3-(4-ethyl-1,3-thiazol-5-yl)propan-1-one
- 1-[3-(2,5-Difluorobenzoyl)piperidin-1-yl]-3-(4-methyl-1,3-oxazol-5-yl)propan-1-one
Uniqueness
1-[3-(2,5-Difluorobenzoyl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one is unique due to the presence of both difluorobenzoyl and thiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(2,5-difluorobenzoyl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2S/c1-12-17(26-11-22-12)6-7-18(24)23-8-2-3-13(10-23)19(25)15-9-14(20)4-5-16(15)21/h4-5,9,11,13H,2-3,6-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTUSGLQIOCOIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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